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Compound of Interest

Compound Name:
(3-Methoxy-4-

nitrophenyl)methanol

CAS No.: 80866-88-2

Cat. No.: B1349400

Get Quote

Spectroscopic Validation of (3-Methoxy-4-
nitrophenyl)methanol: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the

structural confirmation of (3-Methoxy-4-nitrophenyl)methanol through a comparative analysis

of its spectroscopic data against structural analogs. This guide provides comprehensive tables

of spectral data, detailed experimental protocols, and a logical workflow for spectroscopic

analysis.

The structural elucidation of synthesized organic compounds is a critical step in chemical and

pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this

purpose. This guide presents a detailed spectroscopic analysis for the structural validation of

(3-Methoxy-4-nitrophenyl)methanol and compares its spectral features with those of

structurally related compounds: (4-nitrophenyl)methanol, (3-methoxyphenyl)methanol, and

vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).
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Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (3-Methoxy-4-
nitrophenyl)methanol and its structural analogs. These values are essential for a comparative

analysis to confirm the identity and purity of the target compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Ar-H -CH₂OH -OCH₃ -OH

(3-Methoxy-4-

nitrophenyl)meth

anol

7.90 (d), 7.61

(dd), 7.18 (d)
4.75 (s) 3.97 (s) -

(4-

nitrophenyl)meth

anol

8.21 (d), 7.53 (d)

[1]
4.83 (s)[1] - -

(3-

methoxyphenyl)

methanol

7.25 (t), 6.90 (m),

6.83 (d)
4.65 (s) 3.81 (s) -

Vanillyl Alcohol
6.89 (d), 6.71 (d),

6.74 (dd)[2]
4.38 (d)[2] 3.75 (s)[2]

8.79 (s), 5.02 (t)

[2]

Chemical shifts are reported relative to a TMS internal standard. Multiplicities are denoted as s

(singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound
Ar-C
(quaternary)

Ar-CH -CH₂OH -OCH₃

(3-Methoxy-4-

nitrophenyl)meth

anol

153.2, 142.0,

139.8

126.9, 118.9,

110.1
63.9 56.5

(4-

nitrophenyl)meth

anol

148.1, 145.9 128.1, 123.7 63.8 -

(3-

methoxyphenyl)

methanol

159.8, 143.0
129.6, 119.3,

113.5, 112.4
65.1 55.2

Vanillyl Alcohol
146.72, 145.32,

132.99

120.25, 114.32,

109.99[2]
65.47[2] 55.94[2]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
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Compoun
d

O-H
Stretch

C-H (sp²)
Stretch

C-H (sp³)
Stretch

C=C
(Aromatic
) Stretch

NO₂
Stretch
(asym,
sym)

C-O
Stretch

(3-

Methoxy-4-

nitrophenyl

)methanol

3400-3200

(broad)
~3100 2950-2850

~1600,

1480

~1520,

1340

~1270,

1030

(4-

nitrophenyl

)methanol

3320

(broad)[3]
3075[3]

2965,

2885[3]
1608[3]

1532,

1358[3]

1112,

1058[3]

(3-

methoxyph

enyl)metha

nol

3350

(broad)
~3050 2940, 2835

~1600,

1490, 1465
-

~1260,

1040

Vanillyl

Alcohol

3650-3200

(very

broad)[4]

3100-

3000[4]

2950-

2850[4]

1600-

1450[4]
-

1300-

1000[4]

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

(3-Methoxy-4-

nitrophenyl)methanol
183 166, 153, 136, 123, 107, 77

(4-nitrophenyl)methanol 153 136, 123, 107, 77

(3-methoxyphenyl)methanol 138 107, 92, 77

Vanillyl Alcohol 154 137, 124, 109, 93, 77

Experimental Protocols
Standard protocols for the spectroscopic techniques used in this analysis are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully

dissolved.

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

The spectral width should be sufficient to cover the expected range of proton chemical

shifts (typically 0-12 ppm).

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

The spectral width should cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid):
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KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture

into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact.

Instrument: A standard FT-IR spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Instrument: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Column: A suitable capillary column (e.g., a nonpolar or medium-polarity column).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

Temperature Program: Use a temperature gradient to separate the components of the

sample. A typical program might start at a lower temperature and ramp up to a higher

temperature.

MS Conditions:

Ionization Mode: Electron Ionization (EI) is commonly used.
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Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-400).

The resulting mass spectrum shows the relative abundance of different fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural validation of (3-
Methoxy-4-nitrophenyl)methanol using the spectroscopic techniques discussed.

Synthesized Compound
((3-Methoxy-4-nitrophenyl)methanol)

NMR Spectroscopy
(¹H and ¹³C)

Determine proton and carbon environments

FT-IR Spectroscopy

Identify functional groups

Mass Spectrometry
(GC-MS)

Determine molecular weight and fragmentation pattern

Data Interpretation and
Comparison with Alternatives

Structural Validation

Confirm structure and purity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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